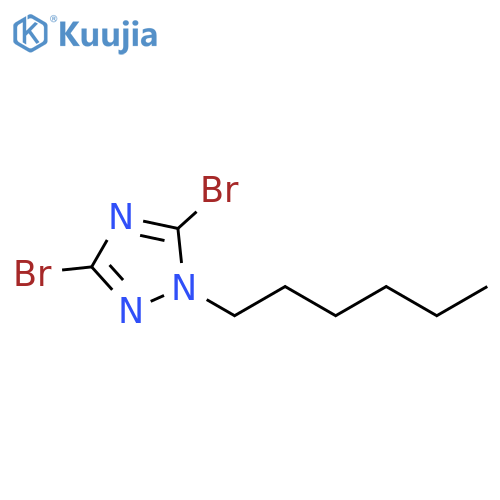Cas no 948093-91-2 (3,5-dibromo-1-hexyl-1,2,4-triazole)

948093-91-2 structure
商品名:3,5-dibromo-1-hexyl-1,2,4-triazole
CAS番号:948093-91-2
MF:C8H13Br2N3
メガワット:311.016919851303
MDL:MFCD16811158
CID:5229632
3,5-dibromo-1-hexyl-1,2,4-triazole 化学的及び物理的性質
名前と識別子
-
- 3,5-dibromo-1-hexyl-1,2,4-triazole
-
- MDL: MFCD16811158
- インチ: 1S/C8H13Br2N3/c1-2-3-4-5-6-13-8(10)11-7(9)12-13/h2-6H2,1H3
- InChIKey: XSWWXFBMANYPDK-UHFFFAOYSA-N
- ほほえんだ: N1(CCCCCC)C(Br)=NC(Br)=N1
3,5-dibromo-1-hexyl-1,2,4-triazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB423135-10 g |
3,5-Dibromo-1-hexyl-1H-1,2,4-triazole |
948093-91-2 | 10 g |
€1,330.40 | 2023-07-18 | ||
| abcr | AB423135-5 g |
3,5-Dibromo-1-hexyl-1H-1,2,4-triazole |
948093-91-2 | 5 g |
€947.00 | 2023-07-18 | ||
| abcr | AB423135-5g |
3,5-Dibromo-1-hexyl-1H-1,2,4-triazole; . |
948093-91-2 | 5g |
€947.00 | 2025-02-14 | ||
| abcr | AB423135-1g |
3,5-Dibromo-1-hexyl-1H-1,2,4-triazole; . |
948093-91-2 | 1g |
€542.30 | 2025-02-14 | ||
| abcr | AB423135-10g |
3,5-Dibromo-1-hexyl-1H-1,2,4-triazole; . |
948093-91-2 | 10g |
€1330.40 | 2025-02-14 | ||
| abcr | AB423135-25g |
3,5-Dibromo-1-hexyl-1H-1,2,4-triazole; . |
948093-91-2 | 25g |
€1851.50 | 2025-02-14 | ||
| abcr | AB423135-1 g |
3,5-Dibromo-1-hexyl-1H-1,2,4-triazole |
948093-91-2 | 1 g |
€542.30 | 2023-07-18 |
3,5-dibromo-1-hexyl-1,2,4-triazole 関連文献
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
948093-91-2 (3,5-dibromo-1-hexyl-1,2,4-triazole) 関連製品
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:948093-91-2)3,5-dibromo-1-hexyl-1,2,4-triazole

清らかである:99%/99%/99%/99%
はかる:1g/5g/10g/25g
価格 ($):321.0/561.0/788.0/1097.0